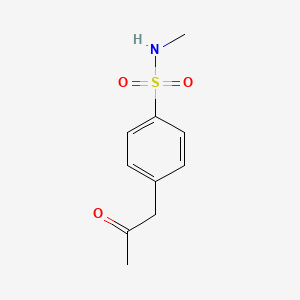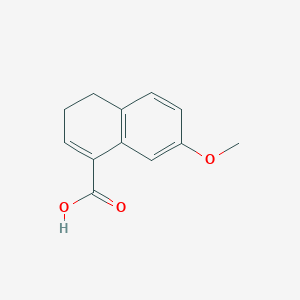
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Reduction: The reduction of the naphthalene ring to a dihydro form can be carried out using hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxy-1-naphthalenecarboxylic acid: Similar structure but without the dihydro form, leading to different reactivity.
3,4-Dihydro-1-naphthalenecarboxylic acid: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is unique due to the presence of both the methoxy group and the dihydro form, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
7-methoxy-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h4-7H,2-3H2,1H3,(H,13,14) |
Clé InChI |
ROSZDWNARIOXOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC=C2C(=O)O)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
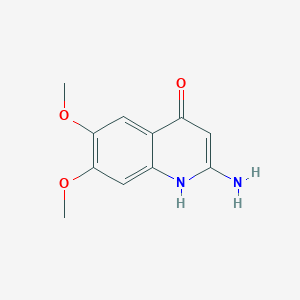
![[2-(Trifluoromethyl)-1H-indol-3-yl]methanol](/img/structure/B8694374.png)
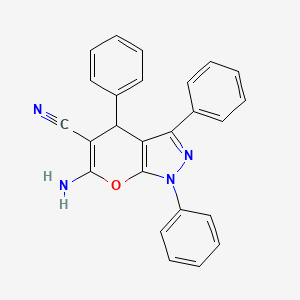
![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)
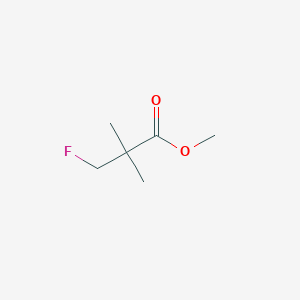

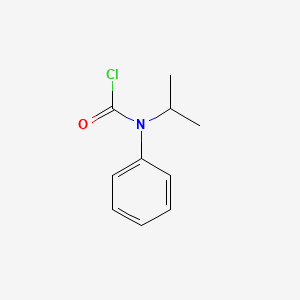
![4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8694417.png)


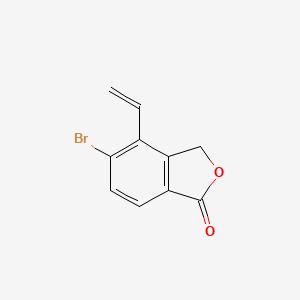
![1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene](/img/structure/B8694445.png)
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)
